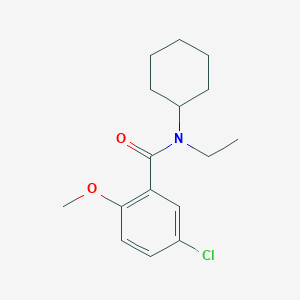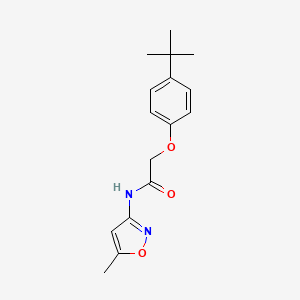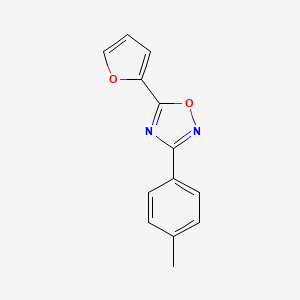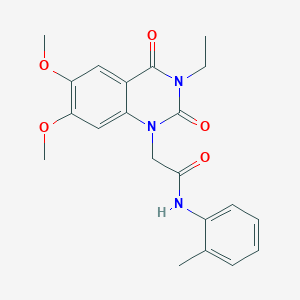![molecular formula C16H14ClNO4 B5795256 methyl {4-[(2-chlorobenzoyl)amino]phenoxy}acetate](/img/structure/B5795256.png)
methyl {4-[(2-chlorobenzoyl)amino]phenoxy}acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl {4-[(2-chlorobenzoyl)amino]phenoxy}acetate is a chemical compound that belongs to the family of chlorobenzoyl-phenyl ether derivatives. It is commonly used in scientific research for its various biochemical and physiological effects.
科学的研究の応用
Methyl {4-[(2-chlorobenzoyl)amino]phenoxy}acetate has various scientific research applications, including its use as a fluorescent probe for the detection of reactive oxygen species (ROS) and its role in the inhibition of protein tyrosine phosphatases (PTPs). It has also been studied for its potential anticancer activity and as a potential therapeutic agent for neurodegenerative diseases.
作用機序
The mechanism of action of Methyl {4-[(2-chlorobenzoyl)amino]phenoxy}acetate involves its ability to react with ROS and form a fluorescent adduct, which can be detected using fluorescence spectroscopy. It also inhibits PTPs by binding to the active site of the enzyme and preventing its dephosphorylation activity.
Biochemical and Physiological Effects:
Methyl {4-[(2-chlorobenzoyl)amino]phenoxy}acetate has various biochemical and physiological effects, including its ability to induce apoptosis in cancer cells, inhibit the growth of tumor cells, and reduce inflammation. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
実験室実験の利点と制限
One of the advantages of using Methyl {4-[(2-chlorobenzoyl)amino]phenoxy}acetate in lab experiments is its ability to selectively detect ROS, which can be useful in studying oxidative stress-related diseases. However, it has limitations such as its potential toxicity and the need for specialized equipment for fluorescence detection.
将来の方向性
There are several future directions for the research of Methyl {4-[(2-chlorobenzoyl)amino]phenoxy}acetate, including its potential use as a therapeutic agent for neurodegenerative diseases and its role in modulating the immune system. Its potential as a diagnostic tool for oxidative stress-related diseases and its use in the development of novel fluorescent probes for imaging applications are also areas of interest for future research.
Conclusion:
Methyl {4-[(2-chlorobenzoyl)amino]phenoxy}acetate is a chemical compound with various scientific research applications, including its use as a fluorescent probe for the detection of ROS and its potential as a therapeutic agent for neurodegenerative diseases. Its mechanism of action involves its ability to react with ROS and inhibit PTPs. It has various biochemical and physiological effects, including its ability to induce apoptosis in cancer cells and improve cognitive function in animal models of Alzheimer's disease. While it has advantages such as its selectivity for ROS detection, it also has limitations such as its potential toxicity. Future research directions include its use as a therapeutic agent and diagnostic tool for oxidative stress-related diseases, as well as its role in modulating the immune system and developing novel fluorescent probes for imaging applications.
合成法
The synthesis of Methyl {4-[(2-chlorobenzoyl)amino]phenoxy}acetate involves the reaction of 2-chlorobenzoic acid with 4-aminophenol in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting intermediate is then reacted with methyl chloroacetate to obtain the final product.
特性
IUPAC Name |
methyl 2-[4-[(2-chlorobenzoyl)amino]phenoxy]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClNO4/c1-21-15(19)10-22-12-8-6-11(7-9-12)18-16(20)13-4-2-3-5-14(13)17/h2-9H,10H2,1H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLYNKIUTRUQHGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)COC1=CC=C(C=C1)NC(=O)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N'-[4-(dimethylamino)benzylidene]-1-(2,4-dinitrophenyl)piperidine-4-carbohydrazide](/img/structure/B5795183.png)


![N'-[1-(2,4-dichlorophenyl)ethylidene]-3-hydroxybenzohydrazide](/img/structure/B5795208.png)



![4-({[4-(2,5-dioxo-1-pyrrolidinyl)phenyl]sulfonyl}amino)benzoic acid](/img/structure/B5795233.png)




![N-[4-(4-methyl-1-piperazinyl)phenyl]-2-nitrobenzamide](/img/structure/B5795289.png)